

An In-depth Technical Guide to Pyrathiazine (CAS 84-08-2)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrathiazine (CAS 84-08-2) is a first-generation antihistamine belonging to the phenothiazine class of compounds. This technical guide provides a comprehensive overview of its core characteristics, including its physicochemical properties, mechanism of action, synthesis, and relevant experimental protocols for its pharmacological and toxicological evaluation. While specific quantitative binding affinity and comprehensive toxicological data for **Pyrathiazine** are not readily available in the public domain, this paper furnishes detailed methodologies for determining these parameters. The document also explores the dual-action mechanism of phenothiazines on histamine H1 receptors and mast cell degranulation, providing a basis for further research into the complex pharmacology of **Pyrathiazine**.

Introduction

Pyrathiazine, with the chemical name 10-[2-(1-pyrrolidinyl)ethyl]-10H-phenothiazine, is a member of the phenothiazine family, a class of compounds known for a wide range of pharmacological activities. Primarily classified as a first-generation antihistamine, **Pyrathiazine** has been utilized for its histamine H1 receptor antagonist properties in the management of allergic conditions. Its structural relationship to other phenothiazines suggests a broader pharmacological profile that may include effects on other receptor systems. This guide aims to consolidate the available scientific information on **Pyrathiazine** and provide a technical framework for researchers and drug development professionals.



Physicochemical Properties

A summary of the key physicochemical properties of **Pyrathiazine** is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

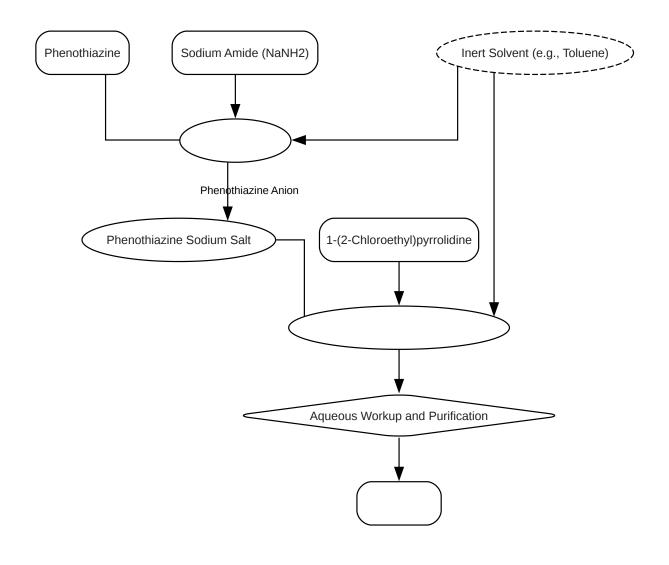
Table 1: Physicochemical Properties of Pyrathiazine

Property	Value	Source
CAS Registry Number	84-08-2	[1]
Molecular Formula	C18H20N2S	[1]
Molecular Weight	296.43 g/mol	[1]
IUPAC Name	10-[2-(1-pyrrolidinyl)ethyl]-10H-phenothiazine	[2]
logP (Octanol/Water)	4.385 (Calculated)	[3]
Water Solubility (logS)	-4.40 (Calculated)	[3]
Predicted Hazard Class	Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity single exposure (Respiratory tract irritation) (Category 3)	[2]

Synthesis of Pyrathiazine

A general method for the synthesis of 10-[2-(1-pyrrolidinyl)ethyl]phenothiazine (**Pyrathiazine**) can be adapted from methodologies described for related phenothiazine derivatives. A plausible synthetic workflow is outlined below.





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A plausible synthetic workflow for **Pyrathiazine**.

Experimental Protocol: Synthesis of 10-[2-(1-pyrrolidinyl)ethyl]phenothiazine

This protocol is based on the general principles of N-alkylation of phenothiazine.

Materials:

- Phenothiazine
- Sodium amide (NaNH₂)



- 1-(2-Chloroethyl)pyrrolidine hydrochloride
- Toluene (anhydrous)
- Sodium hydroxide (NaOH) solution
- Deionized water
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)
- Silica gel for column chromatography

Procedure:

- Preparation of 1-(2-Chloroethyl)pyrrolidine free base: Dissolve 1-(2-Chloroethyl)pyrrolidine
 hydrochloride in water and neutralize with a cold aqueous solution of sodium hydroxide.

 Extract the free base with a suitable organic solvent. Dry the organic layer and remove the
 solvent under reduced pressure.
- Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of sodium amide in anhydrous toluene.
- Deprotonation: While stirring under a nitrogen atmosphere, add a solution of phenothiazine in anhydrous toluene dropwise to the sodium amide suspension. Heat the mixture to reflux to ensure complete formation of the phenothiazine sodium salt.
- Alkylation: To the cooled reaction mixture, add a solution of 1-(2-Chloroethyl)pyrrolidine (from step 1) in anhydrous toluene dropwise.
- Reaction Completion: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- Workup: Cool the reaction mixture and carefully quench with water. Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.



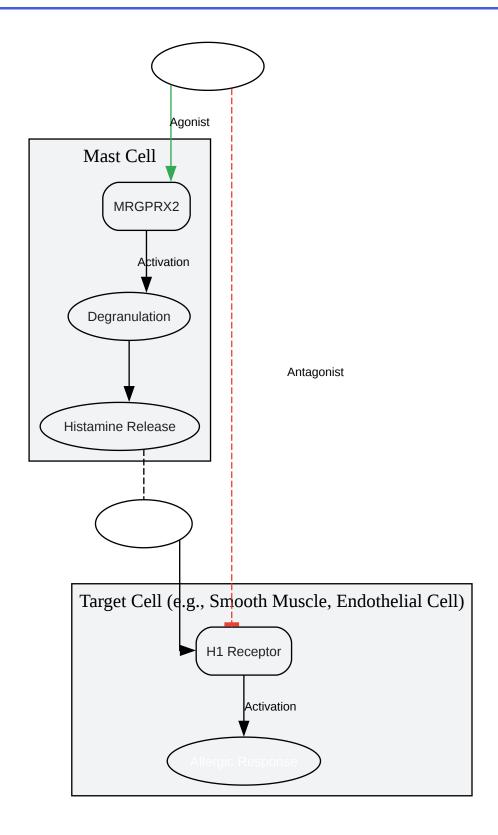
• Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **Pyrathiazine**.

Pharmacological Profile Mechanism of Action

Pyrathiazine is a first-generation antihistamine that primarily acts as a competitive antagonist at the histamine H1 receptor. By blocking the action of histamine at these receptors, **Pyrathiazine** mitigates the symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and smooth muscle contraction.

Recent research on phenothiazines suggests a more complex mechanism of action. In addition to H1 receptor antagonism, these compounds may also act as agonists of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells. This dual action could lead to an initial degranulation and histamine release, followed by the blockade of histamine's effects at the H1 receptor. This complex interplay may contribute to both the therapeutic and adverse effects of phenothiazine antihistamines.





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Dual action of **Pyrathiazine** on mast cells and H1 receptors.



Receptor Binding Profile

Quantitative data on the binding affinity (e.g., K_i or IC₅₀ values) of **Pyrathiazine** for the histamine H1 receptor and other potential targets are not readily available in the scientific literature. However, as a first-generation phenothiazine antihistamine, it is expected to exhibit high affinity for the H1 receptor. Additionally, cross-reactivity with other receptors, such as muscarinic, dopaminergic, and adrenergic receptors, is a common characteristic of this class of drugs and may contribute to its side effect profile.

Toxicological Profile

Comprehensive toxicological data, including specific LD₅₀ values for **Pyrathiazine**, are not well-documented in publicly accessible databases. General toxicological concerns for first-generation phenothiazine antihistamines include central nervous system effects such as sedation, dizziness, and anticholinergic effects like dry mouth and blurred vision. The GHS classification from PubChem suggests that **Pyrathiazine** may be harmful if swallowed and can cause skin and eye irritation.[2]

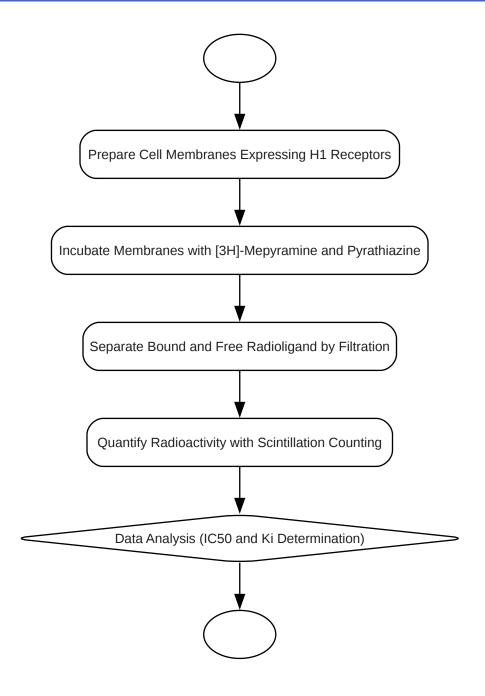
Experimental Protocols

The following are detailed protocols for key experiments to characterize the pharmacological activity of **Pyrathiazine**.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of **Pyrathiazine** for the histamine H1 receptor.





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Workflow for Histamine H1 Receptor Binding Assay.

Materials:

- Cell membranes expressing the human histamine H1 receptor (e.g., from transfected HEK293 cells).
- [3H]-Mepyramine (radioligand).

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- Pyrathiazine (test compound).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Non-specific binding control (e.g., a high concentration of a known H1 antagonist like Mianserin).
- · 96-well plates.
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

Procedure:

- Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in the assay buffer.
- Assay Setup: In a 96-well plate, add the assay buffer, the radioligand ([3H]-Mepyramine), and varying concentrations of **Pyrathiazine**.
- Incubation: Add the diluted cell membranes to each well to initiate the binding reaction.
 Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell
 harvester to separate the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of **Pyrathiazine** that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (K_i) using the Cheng-

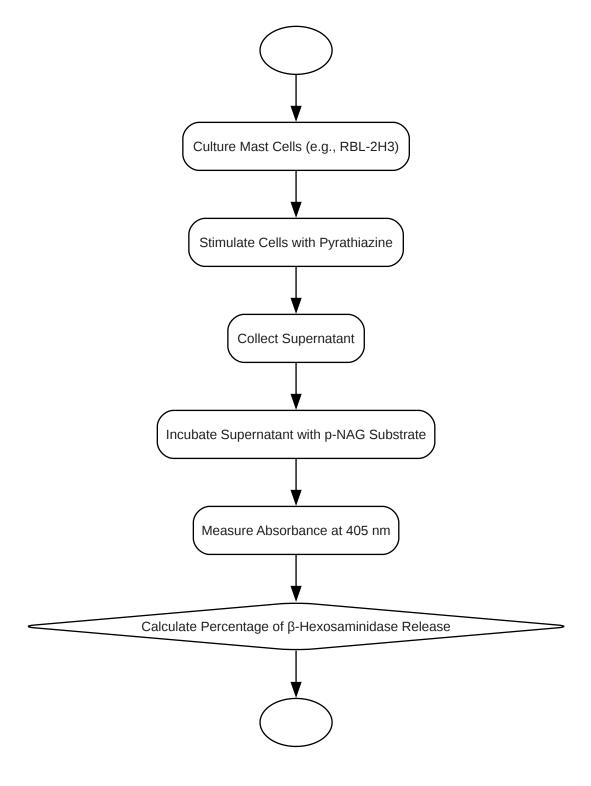


Prusoff equation.[4]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the ability of **Pyrathiazine** to induce mast cell degranulation by quantifying the release of the granular enzyme β -hexosaminidase.[5][6][7][8][9]





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Workflow for Mast Cell Degranulation Assay.

Materials:



- Mast cell line (e.g., RBL-2H3 cells).
- Cell culture medium.
- Pyrathiazine (test compound).
- Positive control for degranulation (e.g., ionomycin or compound 48/80).
- Lysis buffer (e.g., Triton X-100).
- Substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, p-NAG).
- Stop solution (e.g., sodium carbonate buffer).
- · 96-well plates.
- Microplate reader.

Procedure:

- Cell Culture: Culture the mast cells to the desired density in a 96-well plate.
- Cell Stimulation: Wash the cells and resuspend them in a suitable buffer. Add varying concentrations of **Pyrathiazine** or the positive control to the wells and incubate at 37°C for a specified time (e.g., 30 minutes).
- Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
- Cell Lysis: Lyse the remaining cells in the plate with lysis buffer to determine the total β-hexosaminidase content.
- Enzymatic Reaction: In a separate 96-well plate, add the collected supernatant and cell lysates. Add the p-NAG substrate solution to each well and incubate at 37°C.
- Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.



- Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
- Data Analysis: Calculate the percentage of β-hexosaminidase release for each concentration of **Pyrathiazine** by comparing the absorbance of the supernatant to the total absorbance from the cell lysate.

Conclusion

Pyrathiazine is a first-generation phenothiazine antihistamine with a primary mechanism of action as a histamine H1 receptor antagonist. While its clinical use has been largely superseded by second and third-generation antihistamines with improved side-effect profiles, it remains a subject of interest for its potential dual action on histamine receptors and mast cells. This technical guide has summarized the available information on **Pyrathiazine** and provided detailed experimental protocols for its further investigation. The elucidation of its complete pharmacological and toxicological profile through the application of such methods will be crucial for a comprehensive understanding of its therapeutic potential and risks.

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